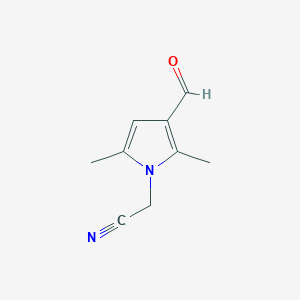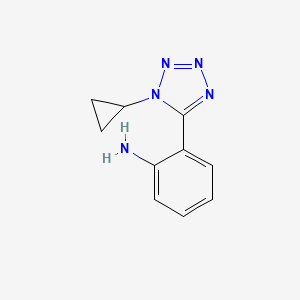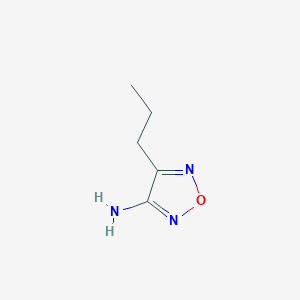
2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitril
Übersicht
Beschreibung
“2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile” is a chemical compound with the CAS Number: 1087792-37-7 . It has a molecular weight of 162.19 . It is in the form of a powder .
Synthesis Analysis
The synthesis of pyrrole-containing compounds has been extensively studied . Various tactical approaches have been used to synthesize pyrrole and pyrrole-containing analogs . For instance, the Paal-Knorr pyrrole condensation is a commonly used method . Other methods include the use of copper or ruthenium-based catalysts .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule .Physical and Chemical Properties Analysis
“2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile” is a powder that is stored at room temperature . It has a molecular weight of 162.19 .Wissenschaftliche Forschungsanwendungen
Grundlegende Eigenschaften
“2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitril” ist eine chemische Verbindung mit der CAS-Nummer: 1087792-37-7. Sie hat ein Molekulargewicht von 162.19 und ihr IUPAC-Name ist (3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitril .
Biologische Aktivität
Pyrrol, das Teil der Struktur von “this compound” ist, ist bekannt als biologisch aktives Gerüst. Es besitzt eine vielfältige Natur an Aktivitäten. Die Kombination verschiedener Pharmakophore in einem Pyrrolringsystem hat zur Bildung aktiverer Verbindungen geführt .
Therapeutische Anwendungen
Pyrrolhaltige Analoga gelten als potenzielle Quelle für biologisch aktive Verbindungen. Sie sind in vielen Naturprodukten enthalten. Die vermarkteten Medikamente, die ein Pyrrolringsystem enthalten, sind bekannt für ihre vielen biologischen Eigenschaften, wie z.B. Antipsychotika, β-adrenerge Antagonisten, Anxiolytika, Antikrebsmittel (Leukämie, Lymphom und Myelofibrose usw.), Antibiotika, Antimykotika, Antiprotozoen, Antimalaria und viele mehr .
Antikrebsaktivität
Einige Derivate von Pyrrol haben eine gute zytotoxische Aktivität gegen einige Krebszelllinien gezeigt .
Antifungal und Antibiotische Anwendungen
Die Pyrroleinheit hat vielfältige Anwendungen in therapeutisch aktiven Verbindungen, einschließlich Fungiziden und Antibiotika .
Entzündungshemmende und Cholesterinsenkende Medikamente
Die Pyrroleinheit wird auch in entzündungshemmenden Medikamenten und cholesterinsenkenden Medikamenten eingesetzt .
Safety and Hazards
Zukünftige Richtungen
Pyrrole-containing compounds are considered a potential source of biologically active compounds . Due to their diverse therapeutic response profile, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . Therefore, “2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile” and similar compounds may have promising applications in the future.
Wirkmechanismus
Biochemical Pathways
It is known that pyrrole derivatives can have various biological activities, which suggests that they may interact with multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile, factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Biochemische Analyse
Biochemical Properties
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile plays a significant role in biochemical reactions due to its reactive formyl group and nitrile functionality. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of the formyl group to a carboxylic acid. Additionally, the nitrile group can participate in nucleophilic addition reactions with amino acids and peptides, forming stable adducts. These interactions highlight the compound’s versatility in biochemical studies .
Cellular Effects
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in shifts in metabolic fluxes and metabolite levels .
Molecular Mechanism
The molecular mechanism of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile involves its interactions with biomolecules at the molecular level. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. The nitrile group can also interact with metal ions, affecting the activity of metalloenzymes. These binding interactions and modifications result in changes in enzyme activity and gene expression, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Metabolic Pathways
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form the corresponding carboxylic acid, which can then enter the tricarboxylic acid cycle. The nitrile group can also undergo hydrolysis to form the corresponding amide, which can be further metabolized by amidases. These metabolic transformations affect the compound’s bioavailability and overall biochemical activity.
Transport and Distribution
The transport and distribution of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions influence the compound’s cellular effects and overall bioactivity .
Subcellular Localization
The subcellular localization of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile is determined by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals. For example, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism. These localization patterns are crucial for understanding the compound’s biochemical effects .
Eigenschaften
IUPAC Name |
2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYBGDNUCFYOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC#N)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244169 | |
| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-37-7 | |
| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)
![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)

![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)
![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)




![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)
